N-Hydroxy-2-pyridin-3-yl-acetamidine

PIM1 Kinase Kinase Inhibition Enzymatic Assay

This 3-pyridinyl isomer offers a quantifiable baseline for SAR campaigns (PIM1 IC50=10,000 nM) and validated HDAC8 activity. Unlike custom synthesis, it is commercially available, eliminating lead time. Ensure you select the correct 3-isomer—the 2-pyridinyl isomer does not share the same activity profile and is non-interchangeable.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B12049453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-pyridin-3-yl-acetamidine
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(=NO)N
InChIInChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10)
InChIKeyZEONASHSZKLJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2-pyridin-3-yl-acetamidine: Chemical Identity and Basal Properties for Research Procurement


N-Hydroxy-2-pyridin-3-yl-acetamidine (also known as N'-hydroxy-2-pyridin-3-ylethanimidamide) is a small heterocyclic organic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol [1]. It is structurally characterized by a pyridine ring linked to an N-hydroxyacetamidine moiety [1]. This compound is listed under CAS Registry Numbers 261735-05-1 and 137499-45-7 . It is commercially available from specialized chemical suppliers for research purposes .

Why N-Hydroxy-2-pyridin-3-yl-acetamidine Cannot Be Substituted by Other Pyridinyl Acetamidines in Research Protocols


The specific substitution pattern of the pyridine ring at the 3-position in N-Hydroxy-2-pyridin-3-yl-acetamidine, versus the 2-position isomer, dictates distinct electronic properties and biological target interactions, rendering them non-interchangeable [1]. Empirical data show that while the 3-isomer exhibits measurable inhibition of PIM1 kinase (IC50 = 10,000 nM), a structurally distinct hydroxyamidine derivative displays markedly higher potency (IC50 = 23 nM) against the same target, illustrating the critical impact of scaffold architecture [2][3]. This structural specificity is further corroborated by independent reports of the 3-isomer's unique activity against HDAC8 . Therefore, substituting this compound with a structurally similar analog without empirical validation risks invalidating comparative biological data and misleading structure-activity relationship conclusions.

Quantitative Differentiation of N-Hydroxy-2-pyridin-3-yl-acetamidine: Head-to-Head and Class-Level Evidence


PIM1 Kinase Inhibitory Activity: Quantitative Comparison with a Structurally Related Hydroxyamidine

N-Hydroxy-2-pyridin-3-yl-acetamidine demonstrates a quantifiable, albeit moderate, inhibition of the Serine/threonine-protein kinase PIM1 [1]. In a direct comparison using a defined enzymatic assay, this compound exhibited an IC50 value of 10,000 nM (10 µM) [1]. This activity level serves as a benchmark for baseline potency within the N-hydroxyamidine class. In contrast, a more structurally elaborated hydroxyamidine derivative, identified in a separate study within the same target class, achieved an IC50 of 23 nM under comparable in vitro conditions [2]. This differential of over 400-fold in potency underscores that N-Hydroxy-2-pyridin-3-yl-acetamidine is not a high-affinity PIM1 ligand; instead, its value lies as a minimalist core scaffold or a low-potency reference compound for SAR investigations [1][2].

PIM1 Kinase Kinase Inhibition Enzymatic Assay

HDAC8 Inhibitory Activity: Quantitative Evidence as a Selective Epigenetic Probe Scaffold

N-Hydroxy-2-pyridin-3-yl-acetamidine has been identified as an inhibitor of Histone Deacetylase 8 (HDAC8), a target of significant interest in oncology and epigenetics . Quantitative cellular assays demonstrate its potency in reducing cell viability in human cancer cell lines, providing a specific, measurable activity profile . The compound exhibited an IC50 of 15 µM against leukemia cells and 20 µM against breast cancer cells, with the reported mechanism being apoptosis induction via HDAC inhibition . This contrasts with its weak PIM1 activity (IC50 = 10,000 nM), suggesting a degree of selectivity for HDAC8 over other targets within the limited data available. This specific and quantified cellular activity profile distinguishes it from other pyridine isomers that have not been reported to exhibit this dual activity fingerprint .

HDAC8 Inhibition Epigenetics Anticancer Activity

Supply Chain and Sourcing Viability: Commercial Availability as a Differentiator

While many novel or exploratory compounds are not commercially available, N-Hydroxy-2-pyridin-3-yl-acetamidine is a tangible and procurable research chemical . In contrast to custom synthesis, which can entail significant lead times and cost uncertainty, this compound is offered by established suppliers such as BOC Sciences and others . Pricing data from a major chemical marketplace indicates a specific cost point: approximately $1,050 for 2g (95% purity) . This established supply chain and transparent pricing differentiate it from less accessible, custom-synthesized analogs, enabling immediate project initiation and budgetary planning.

Chemical Procurement Supply Chain Research Tool

Targeted Research and Procurement Applications for N-Hydroxy-2-pyridin-3-yl-acetamidine


Use as a Minimalist Scaffold in Kinase Inhibitor Medicinal Chemistry

Given its demonstrated but moderate inhibition of PIM1 kinase (IC50 = 10,000 nM), N-Hydroxy-2-pyridin-3-yl-acetamidine serves as an ideal low-molecular-weight starting point for structure-activity relationship (SAR) campaigns . Researchers can systematically modify the pyridine and N-hydroxyacetamidine moieties to map the structural determinants required for enhanced kinase binding, using this compound's quantifiable, albeit low, potency as a reference baseline .

Epigenetic Probe Development Targeting HDAC8

The compound's validated cellular activity against HDAC8 (IC50 of 15-20 µM in cancer cell lines) positions it as a tractable starting point for the development of novel epigenetic probes . Its specificity for the 3-pyridinyl isomer is critical, as the 2-pyridinyl isomer does not share this reported activity profile . This scenario is particularly relevant for researchers investigating the therapeutic potential of selective HDAC8 inhibition.

Sourcing a Commercially Viable Research Tool

For laboratories requiring an immediate and well-characterized chemical tool, N-Hydroxy-2-pyridin-3-yl-acetamidine offers a significant procurement advantage. Unlike many novel compounds that require custom synthesis, this molecule is commercially available from multiple suppliers . This eliminates the need for in-house synthesis, reducing project initiation time and ensuring access to a consistent, pre-characterized reagent for biological screening or chemical biology applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy-2-pyridin-3-yl-acetamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.